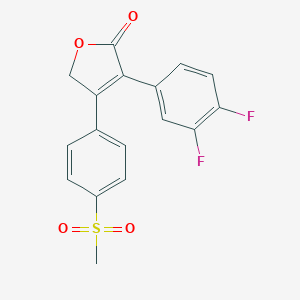

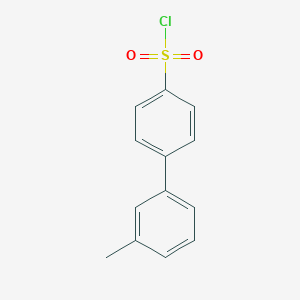

3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone

概要

説明

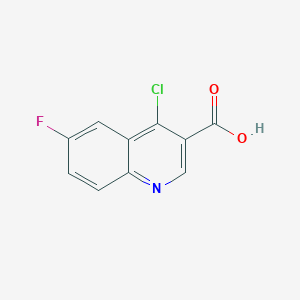

3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone, also known as DFPF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DFPF is a member of the furanone family of compounds, which are known for their diverse biological activities. In

科学的研究の応用

3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has been shown to have antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential as a selective estrogen receptor modulator (SERM) and for its ability to inhibit the activity of the enzyme acetylcholinesterase.

作用機序

The exact mechanism of action of 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone is not fully understood, but it is believed to work by interacting with specific molecular targets in cells. 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has been shown to bind to the estrogen receptor and inhibit the activity of acetylcholinesterase. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

生化学的および生理学的効果

3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation in animal models. 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has also been shown to have antimicrobial activity against a variety of bacterial strains. In addition, 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has been shown to have anxiolytic effects in animal models.

実験室実験の利点と制限

3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has several advantages for use in lab experiments. It is stable under a wide range of conditions and can be easily synthesized using standard organic chemistry techniques. 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone is also relatively inexpensive compared to other compounds with similar biological activities. However, 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can limit its effectiveness in some assays. In addition, 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.

将来の方向性

There are several future directions for research on 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone. One area of interest is the development of 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the development of 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone-based SERMs for the treatment of estrogen receptor-positive breast cancer. Additionally, further research is needed to understand the safety and efficacy of 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone in humans.

特性

CAS番号 |

162011-83-8 |

|---|---|

製品名 |

3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone |

分子式 |

C17H12F2O4S |

分子量 |

350.3 g/mol |

IUPAC名 |

4-(3,4-difluorophenyl)-3-(4-methylsulfonylphenyl)-2H-furan-5-one |

InChI |

InChI=1S/C17H12F2O4S/c1-24(21,22)12-5-2-10(3-6-12)13-9-23-17(20)16(13)11-4-7-14(18)15(19)8-11/h2-8H,9H2,1H3 |

InChIキー |

INRQTVDUZFESAO-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC(=C(C=C3)F)F |

正規SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC(=C(C=C3)F)F |

その他のCAS番号 |

162011-83-8 |

同義語 |

3-(3,4-difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone 3-(3,4-difluorophenyl)4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone Merck Frosst Tricyclic MF tricyclic MF-tricyclic |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S,S)-1-(Dicyclohexylphosphino)-2-[1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B69225.png)

![[2-(Methylamino)pyridin-4-yl]methanol](/img/structure/B69229.png)

![1-[(4-Chlorophenyl)(phenyl)methyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B69230.png)

![1-methyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B69249.png)